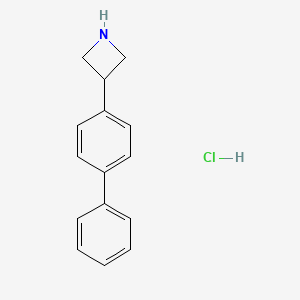
3-(4-Biphenylyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Biphenylyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a biphenyl group attached to the azetidine ring, and it is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Biphenylyl)azetidine Hydrochloride typically involves the following steps:
Biphenyl Derivative Formation: The biphenyl derivative is first synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of biphenyl boronic acid with an appropriate halide in the presence of a palladium catalyst.
Azetidine Ring Formation: The biphenyl derivative is then reacted with an azetidine precursor, such as azetidine-2-carboxylic acid, under acidic conditions to form the azetidine ring.
Hydrochloride Formation: The resulting azetidine compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 3-(4-Biphenylyl)azetidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the azetidine ring to other nitrogen-containing heterocycles.
Substitution: Substitution reactions can be performed on the biphenyl ring to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Biphenyl derivatives with hydroxyl, carboxyl, or other functional groups.
Reduction Products: Other nitrogen-containing heterocycles, such as piperidines or pyrrolidines.
Substitution Products: Biphenyl derivatives with different substituents on the aromatic rings.
科学研究应用
3-(4-Biphenylyl)azetidine Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 3-(4-Biphenylyl)azetidine Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The biphenyl group can interact with various receptors and enzymes, leading to biological effects. The azetidine ring can participate in hydrogen bonding and other interactions, contributing to its biological activity.
相似化合物的比较
3-(4-Biphenylyl)azetidine Hydrochloride is unique compared to other similar compounds due to its specific structural features. Some similar compounds include:
3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole: This compound has a different heterocyclic ring and substituents, leading to different chemical properties and applications.
2-(t-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound also contains a biphenyl group but has an oxadiazole ring instead of an azetidine ring.
属性
分子式 |
C15H16ClN |
|---|---|
分子量 |
245.74 g/mol |
IUPAC 名称 |
3-(4-phenylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15;/h1-9,15-16H,10-11H2;1H |
InChI 键 |
LERBBLDRZQDSMA-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


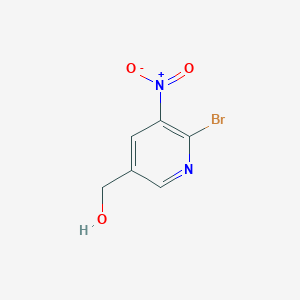
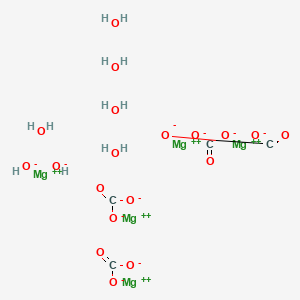
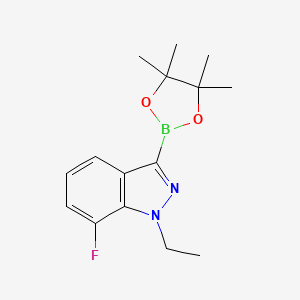

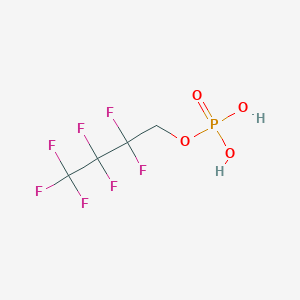
![7-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338434.png)

![(R)-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B15338455.png)
![sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15338459.png)
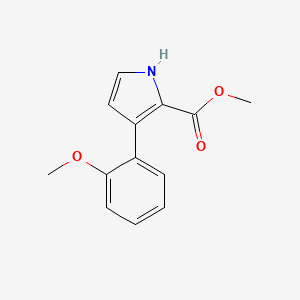


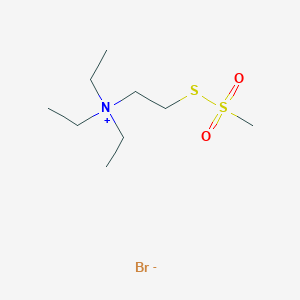
![5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol](/img/structure/B15338490.png)
